2-[(Methylamino)methyl]pyrimidin-4-amine

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Researchers optimizing kinase inhibitor leads often face challenges balancing hinge-binding affinity with solubility and CNS penetration. This 4-aminopyrimidine derivative features a 2-methylaminomethyl side chain that projects toward the solvent-exposed region, enabling physicochemical modulation without disrupting the critical hinge-binding interaction. • TPSA 12.47 Ų supports blood-brain barrier penetration; logP 1.627 within CNS drug space • Secondary amine handle enables conjugation to fluorescent dyes, biotin tags, or affinity matrices • 4 rotatable bonds offer conformational flexibility for linker design Supplied at 95% minimum purity with full quality assurance. Non-hazardous for streamlined global shipping.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13294023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylamino)methyl]pyrimidin-4-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNCC1=NC=CC(=N1)N
InChIInChI=1S/C6H10N4/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3,(H2,7,9,10)
InChIKeyBPWAKEGIZDNFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Methylamino)methyl]pyrimidin-4-amine: Technical Baseline


2-[(Methylamino)methyl]pyrimidin-4-amine (CAS 1341855-27-3) is a 4-aminopyrimidine derivative with molecular formula C6H10N4 and molecular weight 138.17 g/mol . It features a pyrimidine core substituted at the 2-position with a methylaminomethyl side chain and at the 4-position with a primary amine . Commercially available from AKSci (Catalog 4794DR) and CymitQuimica with a minimum purity specification of 95% , the compound exhibits calculated physicochemical properties including logP of 1.627, topological polar surface area (TPSA) of 12.47 Ų, and 4 rotatable bonds . The 4-aminopyrimidine scaffold is widely employed as a kinase inhibitor hinge-binding motif, and the methylaminomethyl substitution at the 2-position introduces a flexible basic side chain that modulates both molecular recognition and physicochemical properties relevant to drug discovery and chemical biology applications.

Kinase inhibitor hinge-binding scaffold development
Flexible 2-substituent for physicochemical modulation
May support intracellular or CNS research programs
Chemical biology probe derivatization handle

2-[(Methylamino)methyl]pyrimidin-4-amine: Generic Substitution Failure


Generic substitution among 4-aminopyrimidine derivatives is inadvisable because the 2-position substitution pattern fundamentally alters both molecular recognition and physicochemical behavior. The 2-[(methylamino)methyl] moiety introduces a flexible basic side chain bearing a secondary amine, which distinguishes this compound from simpler 2-aminomethyl analogs that contain only a primary amine . This substitution influences hydrogen-bonding capacity (2 H-bond acceptors; 0 H-bond donors predicted for the side chain), conformational flexibility (4 rotatable bonds), and lipophilicity (logP 1.627) relative to unsubstituted or differently substituted 4-aminopyrimidines . In kinase inhibitor design, 2-substituents on 4-aminopyrimidines are known to project toward solvent-exposed regions and can be exploited to modulate solubility, permeability, and off-target selectivity without disrupting the critical hinge-binding interaction mediated by the 4-amino group [1]. Therefore, substitution with a compound bearing a different 2-substituent introduces uncontrolled variables in both biological activity and physicochemical parameters, rendering generic interchange scientifically invalid.

2-substituent alteration may shift lipophilicity profile and hydrogen-bond capacity, changing target engagement context.
Simple 2-aminomethyl analogs may not replicate the flexible side chain interactions of the methylamino variant.
Solubility-permeability balance differs; class-level substitution may introduce uncontrolled variables in assay responses.

2-[(Methylamino)methyl]pyrimidin-4-amine: Differentiation Evidence


logP Lipophilicity Differential vs. Aminomethyl Analog

The 2-[(methylamino)methyl] substitution confers a calculated logP value of 1.627 compared to an estimated logP of approximately 0.3-0.5 for the corresponding 2-(aminomethyl)pyrimidin-4-amine analog . This represents a >1 log unit increase in lipophilicity attributable to N-methylation of the aminomethyl side chain. The addition of a single methyl group reduces hydrogen-bond donor capacity from 1 (primary amine) to 0 (secondary amine) in the side chain, thereby modulating passive membrane permeability and CNS penetration potential . For procurement decisions, this property differential directly informs whether the compound is suitable for programs targeting intracellular versus extracellular targets, or CNS versus peripheral applications.

logP Lipophilicity
Data to verify
Target: logP 1.627 (calc.)
Comparator (2-aminomethyl analog): ~0.3–0.5
Δ >1 log unit increase
May support intracellular or CNS target screening contexts.
Calculated values; verify experimentally for specific programs.
Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Polar Surface Area (TPSA) Reduction

The topological polar surface area (TPSA) of 2-[(Methylamino)methyl]pyrimidin-4-amine is calculated at 12.47 Ų , which is substantially lower than the TPSA of the corresponding 2-(aminomethyl)pyrimidin-4-amine analog (estimated at approximately 51.8 Ų based on 2-amino-4-methylpyrimidine reference data plus aminomethyl contribution) [1]. This ~40 Ų difference arises from the replacement of a primary amine (HBD=1, HBA=1 in the side chain) with a secondary methylamino group (HBD=0, HBA=1). TPSA is a critical determinant of passive membrane permeability, with values below 60-70 Ų generally required for oral absorption and values below 90 Ų associated with favorable blood-brain barrier penetration [2]. The low TPSA of 12.47 Ų positions this compound favorably for CNS drug discovery programs and oral bioavailability optimization.

TPSA Reduction
Data to verify
Target: TPSA 12.47 Ų
Comparator (2-amino-4-methylpyrimidine): 51.8 Ų
Δ ~39.3 Ų lower (76% reduction)
Supports CNS permeability optimization studies.
Reference comparator; experimental validation recommended.
ADME optimization Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Flexibility Advantage

2-[(Methylamino)methyl]pyrimidin-4-amine contains 4 rotatable bonds (excluding ring bonds) , whereas simpler 4-aminopyrimidine analogs such as 2-amino-4-methylpyrimidine contain 0 rotatable bonds [1]. This 4-bond increase introduces significant conformational flexibility in the 2-position side chain. From a thermodynamic perspective, each freely rotatable bond incurs an entropic penalty of approximately 0.7-1.5 kcal/mol upon binding to a protein target, which must be offset by favorable enthalpic interactions [2]. The methylaminomethyl side chain provides an extended flexible linker that can project from the pyrimidine core to explore solvent-exposed or shallow pocket regions of a protein binding site. This flexibility enables optimization of interactions beyond the ATP-binding hinge region while maintaining the core hinge-binding pharmacophore provided by the 4-aminopyrimidine moiety.

Rotatable Bonds
Class-level
Target: 4 rotatable bonds
Comparator (2-amino-4-methylpyrimidine): 0
Δ +4 rotatable bonds
Supports extended pharmacophore exploration in kinase assay contexts.
Entropic penalty may influence binding thermodynamics; class-level inference.
Conformational analysis Binding entropy Ligand efficiency

Hydrogen Bond Donor Profile

2-[(Methylamino)methyl]pyrimidin-4-amine presents a hydrogen bond donor (HBD) count of 0 for the 2-position side chain (secondary amine) and 2 total HBDs for the entire molecule (from the 4-amino group), with 2 hydrogen bond acceptors (HBA) . In contrast, 2-(aminomethyl)pyrimidin-4-amine contains a primary amine in the side chain, contributing an additional HBD (total ~3 HBDs) . This difference of one HBD directly impacts aqueous solubility (higher HBD count generally favors solubility) versus passive permeability (lower HBD count favors membrane crossing). The methylaminomethyl substitution thus shifts the solubility-permeability balance toward improved membrane permeability while maintaining sufficient hydrogen-bonding capacity for target engagement via the 4-amino group. Lipinski's Rule of 5 guidelines suggest optimal HBD ≤5 and HBA ≤10, which this compound satisfies with substantial margin [1].

HBD Profile
Data to verify
Target: total HBD = 2 (side chain HBD = 0)
Comparator (2-aminomethyl analog): estimated total HBD = 3
Δ -1 HBD (33% decrease)
Supports permeability optimization while maintaining binding capacity.
Based on structural analysis; confirm with experimental permeability assays.
Solubility optimization Permeability Hydrogen bonding

2-[(Methylamino)methyl]pyrimidin-4-amine: Application Scenarios


Kinase Inhibitor Scaffold Development

The 4-aminopyrimidine core serves as a well-validated hinge-binding motif for ATP-competitive kinase inhibitors, with the 2-position projecting toward the solvent-exposed region of the kinase active site. The methylaminomethyl side chain (4 rotatable bonds, logP 1.627) provides a flexible, moderately lipophilic extension that can be exploited to modulate physicochemical properties without disrupting hinge binding . This compound is particularly suitable for hit-to-lead programs targeting kinases where optimization of solubility, permeability, or selectivity is required beyond the hinge-binding region. The calculated TPSA of 12.47 Ų and favorable HBD/HBA profile (2/2) support oral bioavailability optimization [1].

CNS Drug Discovery & BBB Penetration

With a calculated TPSA of 12.47 Ų (well below the 90 Ų threshold for CNS penetration) and logP of 1.627 (within the optimal range for CNS drugs of 1-3), this compound presents physicochemical properties aligned with blood-brain barrier penetration . The reduction in HBD count (2 total) relative to primary amine analogs (3 total) further enhances passive membrane permeability, a critical factor for CNS exposure. This compound is therefore appropriate as a starting scaffold for CNS-targeted kinase inhibitor or receptor modulator programs where brain penetration is a primary design objective [1].

Chemical Biology Probe Development

The 2-[(methylamino)methyl] side chain provides a secondary amine handle that can be exploited for further derivatization—including conjugation to fluorescent dyes, biotin tags, or affinity matrices—without modifying the critical 4-amino hinge-binding pharmacophore. The 4 rotatable bonds in the side chain offer conformational flexibility that can facilitate linker design and reduce steric hindrance during conjugation . This compound serves as a versatile intermediate for generating target engagement probes, PROTAC precursors, or affinity chromatography ligands where retention of target binding affinity post-conjugation is essential [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Hinge-binding core with flexible 2-substituent
Kinase selectivity and solubility optimization
CNS permeability optimization studies
Low TPSA and favorable logP profile
Blood-brain barrier penetration assay context
Chemical biology probe conjugation
Secondary amine handle for derivatization
Retention of target binding after conjugation
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